molecular formula C11H15N3 B12602870 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- CAS No. 646056-64-6

2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-

Cat. No.: B12602870
CAS No.: 646056-64-6
M. Wt: 189.26 g/mol
InChI Key: PSESTDMARZXMBU-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[34]octane, 2-(3-pyridinyl)- is a spirocyclic compound featuring a unique structure that combines a diazaspiro core with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

While specific industrial production methods for 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- are not extensively documented, the general approach involves scalable synthetic routes that utilize cost-effective reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of appropriate nucleophiles or electrophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)- stands out due to its unique combination of a diazaspiro core and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

646056-64-6

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-pyridin-3-yl-2,5-diazaspiro[3.4]octane

InChI

InChI=1S/C11H15N3/c1-3-10(7-12-5-1)14-8-11(9-14)4-2-6-13-11/h1,3,5,7,13H,2,4,6,8-9H2

InChI Key

PSESTDMARZXMBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C2)C3=CN=CC=C3)NC1

Origin of Product

United States

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